Urea, 1-(3,5-dimethyl-[1,2,4]triazol-4-yl)-3-(2-methylbenzoyl)-
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Overview
Description
N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(2-METHYLBENZOYL)UREA is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in various fields such as agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(2-METHYLBENZOYL)UREA typically involves the reaction of 3,5-dimethyl-1,2,4-triazole with 2-methylbenzoyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(2-METHYLBENZOYL)UREA can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction may produce amines.
Scientific Research Applications
N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(2-METHYLBENZOYL)UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(2-METHYLBENZOYL)UREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-DIMETHYL-1H-1,2,4-TRIAZOL-1-YL)-N’-(2-METHYLBENZOYL)UREA
- N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(2-CHLOROBENZOYL)UREA
Uniqueness
N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(2-METHYLBENZOYL)UREA is unique due to its specific substitution pattern on the triazole ring and the benzoyl group. This unique structure can confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H15N5O2 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
N-[(3,5-dimethyl-1,2,4-triazol-4-yl)carbamoyl]-2-methylbenzamide |
InChI |
InChI=1S/C13H15N5O2/c1-8-6-4-5-7-11(8)12(19)14-13(20)17-18-9(2)15-16-10(18)3/h4-7H,1-3H3,(H2,14,17,19,20) |
InChI Key |
BMIWZEMGRBSPHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=O)NN2C(=NN=C2C)C |
Origin of Product |
United States |
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